molecular formula C14H18O5 B14332319 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- CAS No. 104199-17-9

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)-

Cat. No.: B14332319
CAS No.: 104199-17-9
M. Wt: 266.29 g/mol
InChI Key: BGJRBRTUFGIVQV-QYAIJTBZSA-N
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Description

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- is an organic compound that belongs to the class of naphthalenes. This compound is characterized by a naphthalene moiety with two fused benzene rings. It is a synthetic auxin plant hormone, which means it is used to regulate plant growth and development .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield hydroxylated derivatives .

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- involves its role as a synthetic auxin plant hormone. It mimics the natural auxin indole-3-acetic acid, promoting cell elongation and division in plants. The compound interacts with specific auxin receptors, triggering a cascade of molecular events that regulate gene expression and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5-oxo-, (1alpha,4aalpha,8abeta)- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its effectiveness as a plant growth regulator and its diverse applications in scientific research and industry set it apart from other similar compounds .

Properties

CAS No.

104199-17-9

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-[(1R,4aR,8S,8aR)-8-hydroxy-7-methoxy-8a-methyl-5-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid

InChI

InChI=1S/C14H18O5/c1-14-8(6-12(16)17)4-3-5-9(14)10(15)7-11(19-2)13(14)18/h3-4,7-9,13,18H,5-6H2,1-2H3,(H,16,17)/t8-,9-,13+,14+/m0/s1

InChI Key

BGJRBRTUFGIVQV-QYAIJTBZSA-N

Isomeric SMILES

C[C@]12[C@@H](CC=C[C@H]1CC(=O)O)C(=O)C=C([C@H]2O)OC

Canonical SMILES

CC12C(CC=CC1CC(=O)O)C(=O)C=C(C2O)OC

Origin of Product

United States

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